![molecular formula C15H14N4O B3019191 1-[7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone CAS No. 886152-33-6](/img/structure/B3019191.png)
1-[7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-[7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone" belongs to a class of heterocyclic compounds that have garnered interest due to their diverse biological activities. The core structure of this compound is a triazolopyrimidine, which is a fused heterocycle containing both triazole and pyrimidine rings. This structural motif is prevalent in various pharmacologically active compounds and is often explored for its potential in drug discovery.
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives has been explored in several studies. For instance, a series of 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-ones were synthesized with significant enzyme inhibition and isoform selectivity, demonstrating potent growth inhibition in PTEN deficient cancer cell lines . Another study reported the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in the synthesis of an antiviral drug, using supercritical carbon dioxide, which resulted in a high conversion rate . These methods highlight the versatility and efficiency of synthesizing triazolopyrimidine derivatives, which could be applicable to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives is characterized by the presence of nitrogen atoms in the fused ring system, which can influence the electronic distribution and chemical reactivity of the molecule. The structural elucidation of such compounds typically involves spectroscopic techniques like infrared, NMR, and mass spectrometry . These techniques help in confirming the presence of functional groups and the overall molecular framework, which is crucial for understanding the compound's chemical behavior.
Chemical Reactions Analysis
Triazolopyrimidine derivatives can undergo various chemical reactions due to the presence of reactive sites within the molecule. For example, the synthesis of 5-substituted 3,6-dihydro-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones involved aza-Wittig reactions followed by reactions with various amines and alcohols . Additionally, the formation of novel triazolothiadiazines was achieved by reacting bromo-substituted triazolopyrimidine with aminotriazolethiol . These reactions demonstrate the compound's potential to form diverse derivatives, which could be explored for various applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure. For instance, the synthesis of tetrazolopyrimidinyl phenyl methanones under solvent-free conditions suggests that these compounds can be stable under high temperatures . Moreover, the synthesis of pyrazolotriazolopyrimidine derivatives via tandem aza-Wittig reactions indicates that these compounds can be formed under mild conditions, which is beneficial for preserving their structural integrity . Understanding these properties is essential for the development of new compounds with desired pharmacological profiles.
Wissenschaftliche Forschungsanwendungen
-
Anticancer Agents
- Field: Medicinal Chemistry
- Application: [1,2,4]Triazolo[1,5-a]pyrimidine and indole skeletons are widely used to design anticancer agents . A series of these derivatives were designed and synthesized by the molecular hybridization strategy .
- Method: The antiproliferative activities of the target compounds were tested against three human cancer cell lines, MGC-803, HCT-116 and MCF-7 .
- Results: Compound H12 exhibited the most active antiproliferative activities against MGC-803, HCT-116 and MCF-7 cells, with IC50 values of 9.47, 9.58 and 13.1 μM, respectively . It could inhibit the growth and colony formation of MGC-803 cells .
-
Antimicrobial Agents
- Field: Medicinal Chemistry
- Application: [1,2,4]Triazolo[4,3-a]quinoxaline derivatives and their isosteres, pyrimido-quinoxaline, were synthesized as potential antiviral and antimicrobial agents .
- Method: The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
- Results: Some of the synthesized compounds exhibited cytotoxicity at concentration 160 μg/ml and compound 8b showed promising antiviral activity .
-
Antiviral Agents
- Field: Medicinal Chemistry
- Application: [1,2,4]Triazolo[4,3-a]quinoxaline derivatives and their isosteres, pyrimido-quinoxaline, were synthesized as potential antiviral agents .
- Method: The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
- Results: Some of the synthesized compounds exhibited cytotoxicity at concentration 160 μg/ml and compound 8b showed promising antiviral activity .
-
Anti-Inflammatory Agents
-
Antihypertensive Agents
-
Antileukemia Agents
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[7-methyl-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-9-4-6-12(7-5-9)14-17-15-16-8-13(11(3)20)10(2)19(15)18-14/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGFGFWOWDHMQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=C(C=NC3=N2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

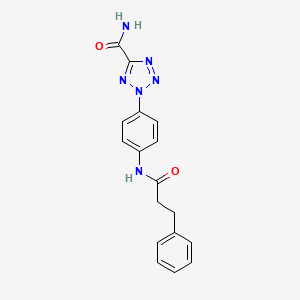
![methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B3019110.png)
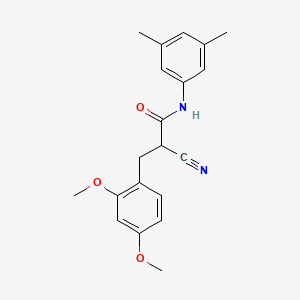
![N-(4-methoxyphenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B3019112.png)
![Methyl (1R,5R)-4-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B3019113.png)
![2-[3-(Trifluoromethyl)phenyl]propanenitrile](/img/structure/B3019115.png)
![Methyl furo[3,2-c]pyridine-3-carboxylate](/img/structure/B3019116.png)
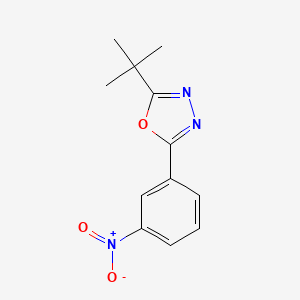
![2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide](/img/structure/B3019118.png)
![4-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3019119.png)

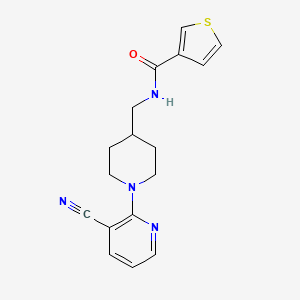
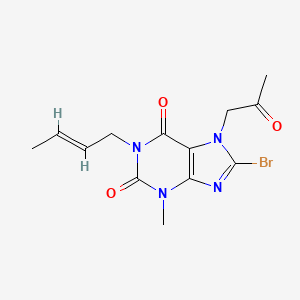
![6-[2-amino-5-(4-methoxyphenoxy)-1H-pyrimidin-6-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone](/img/structure/B3019128.png)